An In-depth Technical Guide to N-hexanoyl-L-Homoserine lactone-d3 and its Function in Quorum Sensing Research
An In-depth Technical Guide to N-hexanoyl-L-Homoserine lactone-d3 and its Function in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-hexanoyl-L-Homoserine lactone-d3 (C6-HSL-d3), a deuterated analog of a key bacterial signaling molecule. The document details its primary application as an internal standard in quantitative analyses, its synthesis, and its role in the broader context of N-hexanoyl-L-Homoserie lactone (C6-HSL) mediated quorum sensing in Gram-negative bacteria. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in microbiology, biochemistry, and drug discovery.
Introduction to N-hexanoyl-L-Homoserine lactone-d3
N-hexanoyl-L-Homoserine lactone-d3 is a stable isotope-labeled version of N-hexanoyl-L-Homoserine lactone (C6-HSL), a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. In C6-HSL-d3, three hydrogen atoms on the terminal methyl group of the hexanoyl acyl chain are replaced with deuterium (B1214612) atoms. This isotopic substitution increases the molecular weight of the molecule without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of C6-HSL.
The non-deuterated form, C6-HSL, is a crucial autoinducer molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production.
Function and Applications of N-hexanoyl-L-Homoserine lactone-d3
The primary function of N-hexanoyl-L-Homoserine lactone-d3 is to serve as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its application is critical for the accurate and precise quantification of naturally occurring C6-HSL in complex biological matrices such as bacterial culture supernatants, biofilms, and clinical samples.
The use of a deuterated internal standard like C6-HSL-d3 is essential to correct for variations that can occur during sample preparation, extraction, and analysis. These variations can include sample loss during extraction, matrix effects in the mass spectrometer, and fluctuations in instrument response. By adding a known amount of C6-HSL-d3 to a sample at the beginning of the workflow, the ratio of the analyte (C6-HSL) to the internal standard (C6-HSL-d3) can be used to accurately determine the concentration of the analyte.
Beyond its role as an internal standard, deuterated compounds like C6-HSL-d3 can also be used in metabolic stability studies to trace the fate of the parent molecule in biological systems.
Quantitative Data
The following tables summarize key quantitative data related to N-hexanoyl-L-Homoserine lactone and its interactions.
| Parameter | Value | Organism/System | Reference Notes |
| Binding Affinity (Kd) | |||
| N-(3-oxohexanoyl)-L-HSL | 1.8 µM | CarR protein (Erwinia carotovora) | Dissociation constant for a closely related AHL, demonstrating the typical affinity range for LuxR-type proteins. |
| Effective Concentration | |||
| C6-HSL | 400 nM | Chlorella vulgaris and Chlamydomonas | Promotes lipid accumulation in algae.[1] |
| C6-HSL | 50 µM | Cathodic homoacetogens | Facilitates electron utilization for CO2 reduction.[1] |
| Enzyme Kinetics | |||
| AHL-lactonase (AiiA) | Bacillus sp. | The enzyme shows high activity towards C6-HSL.[2] | |
| kcat | 16.0 s⁻¹ | Catalytic rate constant for the hydrolysis of C6-HSL. | |
| Km | 0.17 mM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | |
| kcat/Km | 9.4 x 10⁴ M⁻¹s⁻¹ | Catalytic efficiency of the enzyme for C6-HSL. |
Signaling Pathways and Mechanisms
The LuxI/LuxR Quorum Sensing Circuit
The canonical signaling pathway for C6-HSL involves the LuxI/LuxR-type quorum sensing system.
At low cell densities, the concentration of C6-HSL is low. As the bacterial population grows, the concentration of extracellular C6-HSL increases. Once a threshold concentration is reached, C6-HSL diffuses back into the cells and binds to the LuxR-type receptor protein. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This, in turn, activates the transcription of genes responsible for various phenotypes, including virulence factor production and biofilm formation.[3]
Enzymatic Degradation of C6-HSL (Quorum Quenching)
Bacteria and other organisms can produce enzymes that degrade AHLs, a process known as quorum quenching. This is a mechanism to interfere with bacterial communication. One major class of quorum quenching enzymes are AHL lactonases, which hydrolyze the lactone ring of the AHL molecule, rendering it inactive.
Experimental Protocols
Quantification of C6-HSL using LC-MS/MS with N-hexanoyl-L-Homoserine lactone-d3 Internal Standard
This protocol outlines a general procedure for the quantification of C6-HSL from bacterial culture supernatant.
Workflow Diagram:
Methodology:
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Sample Preparation:
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Grow the bacterial strain of interest in appropriate liquid media to the desired growth phase (e.g., stationary phase).
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Centrifuge the culture to pellet the bacterial cells (e.g., 10,000 x g for 10 minutes at 4°C).
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Carefully collect the supernatant.
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Internal Standard Spiking:
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To a defined volume of the supernatant (e.g., 1 mL), add a known amount of N-hexanoyl-L-Homoserine lactone-d3 solution (e.g., 10 µL of a 10 µg/mL solution in acetonitrile).
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Extraction:
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Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) (0.1% acetic acid) to the supernatant.
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Vortex vigorously for 1-2 minutes.
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Centrifuge to separate the aqueous and organic phases.
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Carefully collect the upper organic (ethyl acetate) layer.
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Repeat the extraction process two more times on the aqueous layer, pooling the organic extracts.
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Evaporation and Reconstitution:
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Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
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Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of 50% acetonitrile (B52724) in water with 0.1% formic acid).
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a C18 reverse-phase column.
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Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 10% B to 90% B over 10-15 minutes.
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Mass Spectrometry (MS/MS):
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Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
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Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for C6-HSL and C6-HSL-d3.
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C6-HSL: Precursor ion (Q1) m/z 200.1 -> Product ion (Q3) m/z 102.1 (corresponding to the homoserine lactone ring).[4]
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C6-HSL-d3: Precursor ion (Q1) m/z 203.1 -> Product ion (Q3) m/z 102.1.
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Data Analysis and Quantification:
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Generate a standard curve using known concentrations of C6-HSL spiked with the same amount of C6-HSL-d3 as the samples.
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Plot the ratio of the peak area of C6-HSL to the peak area of C6-HSL-d3 against the concentration of C6-HSL.
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Determine the concentration of C6-HSL in the unknown samples by interpolating their peak area ratios on the standard curve.
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Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026
This protocol describes a common method to screen for quorum sensing inhibitors using the biosensor strain Chromobacterium violaceum CV026. This mutant strain cannot produce its own AHL but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs.
Methodology:
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Preparation of CV026:
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Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C with shaking.
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Assay Setup:
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In a 96-well microtiter plate, add the following to each well:
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LB broth.
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The test compound at various concentrations (dissolved in a suitable solvent like DMSO; ensure the final solvent concentration does not inhibit bacterial growth).
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A fixed, sub-maximal concentration of C6-HSL (e.g., 1 µM) to induce violacein production.
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An inoculum of the overnight culture of C. violaceum CV026 (diluted to a starting OD600 of ~0.02).
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Include appropriate controls:
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Positive control: CV026 + C6-HSL (no test compound).
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Negative control: CV026 only (no C6-HSL or test compound).
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Solvent control: CV026 + C6-HSL + solvent (to check for solvent effects).
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Growth control: CV026 + test compound (no C6-HSL) to assess the compound's effect on bacterial growth.
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Incubation:
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Incubate the microtiter plate at 30°C for 18-24 hours with shaking.
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Quantification of Violacein:
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After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
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To quantify violacein, centrifuge the plate to pellet the cells.
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Remove the supernatant and add DMSO to each well to solubilize the violacein from the cells.
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Measure the absorbance of the DMSO-violacein solution at 585-595 nm.
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Normalize the violacein production to bacterial growth (Absorbance at 595 nm / OD600).
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Data Analysis:
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Calculate the percentage inhibition of violacein production for each concentration of the test compound compared to the positive control.
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A compound is considered a potential quorum sensing inhibitor if it significantly reduces violacein production without inhibiting bacterial growth.
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Conclusion
N-hexanoyl-L-Homoserine lactone-d3 is an indispensable tool for researchers studying bacterial quorum sensing. Its use as an internal standard enables the accurate quantification of C6-HSL, a key signaling molecule in many Gram-negative bacteria. A thorough understanding of the function of C6-HSL and the methodologies to study it are crucial for the development of novel anti-virulence strategies that target bacterial communication. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments in this important field.
References
- 1. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 2. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
